molecular formula C14H15ClO4 B14264115 Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate CAS No. 164527-51-9

Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate

Cat. No.: B14264115
CAS No.: 164527-51-9
M. Wt: 282.72 g/mol
InChI Key: ABARYEIIAAJSGB-UHFFFAOYSA-N
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Description

Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate is an organic compound with the molecular formula C14H15ClO4 It is a derivative of propanedioic acid and features a chlorophenyl group attached to a prop-2-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(4-chlorophenyl)prop-2-enoic acid

    Reduction: Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanediol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[3-(4-chlorophenyl)prop-2-enyl]propanedioate
  • Dimethyl 3-(4-chlorophenyl)-2-propenylmalonate
  • Propanedioic acid, [(2E)-3-(4-chlorophenyl)-2-propenyl]-,dimethyl ester

Uniqueness

Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate is unique due to its specific structural features, such as the presence of a chlorophenyl group and the prop-2-en-1-yl chain

Properties

CAS No.

164527-51-9

Molecular Formula

C14H15ClO4

Molecular Weight

282.72 g/mol

IUPAC Name

dimethyl 2-[3-(4-chlorophenyl)prop-2-enyl]propanedioate

InChI

InChI=1S/C14H15ClO4/c1-18-13(16)12(14(17)19-2)5-3-4-10-6-8-11(15)9-7-10/h3-4,6-9,12H,5H2,1-2H3

InChI Key

ABARYEIIAAJSGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=CC1=CC=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

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